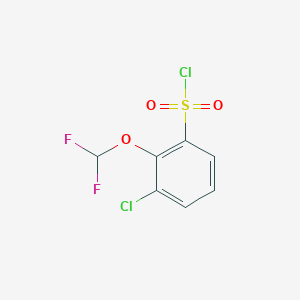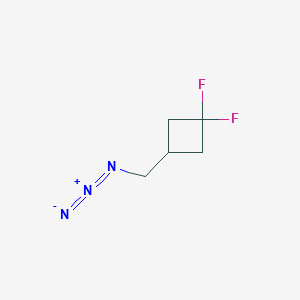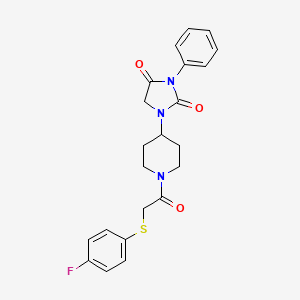![molecular formula C11H10N4O B2789643 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 129797-60-0](/img/structure/B2789643.png)
6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused with a quinoline ring, with a methoxy group at the 6th position and an amine group at the 3rd position.
作用機序
Target of Action
The primary target of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .
Mode of Action
This compound interacts with its target by inhibiting the activity of the c-Met receptor . This inhibition occurs due to the compound’s ability to bind to the receptor, thereby preventing its activation and the subsequent cellular processes it regulates .
Biochemical Pathways
The inhibition of the c-Met receptor affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the c-Met receptor, this compound disrupts these pathways, leading to a decrease in cell proliferation and survival .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival due to the inhibition of the c-Met receptor . This makes the compound a potential candidate for the treatment of diseases characterized by overactive cell growth and survival, such as cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by cyclization and N-alkylation. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction mixture is then poured into cold water to precipitate the product, which is filtered, washed, dried, and recrystallized from aqueous methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature and position of the substituents .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development
Industry: It is used in the development of new materials with unique properties, such as dyes and polymers.
類似化合物との比較
6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]quinoline: Lacks the methoxy group, which can affect its biological activity and binding properties.
1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of a quinoline ring, leading to different chemical and biological properties.
1H-pyrazolo[3,4-b]quinolin-4-amine: Has an amine group at the 4th position instead of the 3rd position, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
6-methoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-7-2-3-9-6(4-7)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBJZZAKAVVXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2789561.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2789565.png)
![2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2789568.png)




![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2789577.png)


